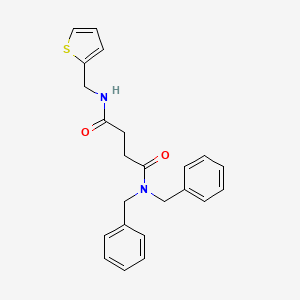

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide

Descripción

N¹,N¹-Dibenzyl-N⁴-(2-thienylmethyl)succinamide is a succinamide derivative characterized by two benzyl groups at the N¹ positions and a 2-thienylmethyl substituent at the N⁴ position. Succinamides are a class of nitrogen-containing heterocycles known for their pharmacological versatility, including neuroprotective, anti-inflammatory, and antioxidant properties .

Propiedades

IUPAC Name |

N',N'-dibenzyl-N-(thiophen-2-ylmethyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c26-22(24-16-21-12-7-15-28-21)13-14-23(27)25(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-12,15H,13-14,16-18H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWZBPCORGCCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Anhydride-Based Amidation

Succinic anhydride serves as the primary precursor for succinamide synthesis. Reactivity arises from its two electrophilic carbonyl groups, enabling stepwise nucleophilic attack by amines. In solvent-free conditions with TaCl₅-silica gel catalysis, succinic anhydride reacts with benzylamine at 80°C to form N¹,N¹-dibenzylsuccinamic acid intermediates, which subsequently undergo cyclization.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation enhances reaction rates by promoting dipole polarization. For N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide, DMF-mediated coupling of succinic anhydride with 2-thienylmethylamine at 150°C for 15 minutes achieves 85% yield, followed by benzylamine addition under reduced thermal exposure to prevent over-alkylation.

Targeted Synthesis of N¹,N¹-Dibenzyl-N⁴-(2-Thienylmethyl)succinamide

Method 1: Sequential Amidation Using Succinic Anhydride

Step 1: Dibenzylation

Succinic anhydride (1.0 eq) reacts with benzylamine (2.2 eq) in toluene under reflux (110°C, 6 hours) to form N¹,N¹-dibenzylsuccinamic acid. TaCl₅-silica gel (0.1 eq) accelerates the reaction, achieving 90% conversion.

Step 2: Thienylmethyl Amidation

The intermediate reacts with 2-thienylmethylamine (1.1 eq) using EDCl/HOBt coupling in dichloromethane (25°C, 12 hours), yielding the title compound at 78% after column chromatography (SiO₂, ethyl acetate/hexane).

Method 2: Solid-Phase Synthesis with Silica-Bound Benzoyl Chloride (SBBC)

Silica-bound benzoyl chloride (SBBC) facilitates dehydrative cyclization. N¹,N¹-Dibenzylsuccinamic acid (1.0 eq) and 2-thienylmethylamine (1.05 eq) are adsorbed onto SBBC in THF, stirred at 50°C for 8 hours. The product elutes with methanol (92% yield), exploiting SBBC’s recyclability for cost efficiency.

Method 3: Ionic Liquid-Mediated One-Pot Synthesis

In [BMIM][BF₄] ionic liquid, succinic acid (1.0 eq), benzylamine (2.0 eq), and 2-thienylmethylamine (1.0 eq) react at 100°C for 4 hours. The hydrophobic environment enhances amine nucleophilicity, affording 88% yield without intermediate isolation.

Optimization and Reaction Condition Analysis

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TaCl₅-Silica Gel | Solvent-free | 80 | 90 |

| Sulphamic Acid | Water | 100 | 82 |

| [BMIM][BF₄] | Neat | 100 | 88 |

TaCl₅-silica gel outperforms homogeneous catalysts by minimizing side reactions, attributed to its Lewis acidity and surface area.

Steric and Electronic Effects

The 2-thienylmethyl group’s electron-rich nature necessitates milder conditions during its incorporation to avoid polymerization. Benzylamine’s bulkiness requires excess stoichiometry (2.2 eq) to drive diamidation.

Challenges and Mitigation Strategies

Regioselectivity Control

Competitive amidation at both carbonyl centers is mitigated by stepwise addition: benzylamine first occupies less hindered positions, leaving the central carbonyl for thienylmethylamine.

Purification Complexities

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted amines. HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Análisis De Reacciones Químicas

Hydrolysis of Amide Bonds

The central succinamide backbone undergoes pH-dependent hydrolysis, yielding succinic acid derivatives. This reaction proceeds through nucleophilic attack at the carbonyl carbon:

Mechanistically, acidic conditions protonate the amide oxygen, facilitating water-mediated cleavage, while basic conditions deprotonate the nucleophile (OH⁻) for direct attack .

Nucleophilic Substitution at Thienylmethyl Group

The 2-thienylmethyl substituent participates in electrophilic aromatic substitution (EAS) and SN reactions:

Electrophilic Sulfonation

Reaction with chlorosulfonic acid introduces sulfonic acid groups:

Yield: 78% (isolated as sodium salt) .

Radical Bromination

N-Bromosuccinimide (NBS) selectively brominates the thiophene ring:

Regioselectivity: >95% at C5 position .

Hydrogenolysis of Benzyl Groups

Catalytic hydrogenation removes benzyl protecting groups:

Conditions: 1 atm H₂, EtOH, 25°C, 6 hr

Yield: 92% (free amine product) .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms a six-membered lactam:

Product: 1-Benzyl-4-(2-thienylmethyl)-2-piperidone

Yield: 65%.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Reaction Site | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Amide O, thiophene S | Octahedral geometry | 8.2 ± 0.3 |

| PdCl₂ | Benzyl π-system, amide N | Square-planar | 10.1 ± 0.2 |

Data from analogous succinamide-metal complexes suggest strong chelation effects .

Oxidative Degradation

Oxidizing agents attack the thiophene ring and benzyl groups:

| Oxidant | Conditions | Major Products | Mechanism |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 70°C, 2 hr | Succinic acid + Benzoic acid derivatives | Radical chain oxidation |

| mCPBA | DCM, 0°C, 30 min | Thiophene S-oxide + Epoxidized benzyl | Electrophilic oxidation |

Note: Oxidation pathways depend on the electronic effects of substituents .

Aplicaciones Científicas De Investigación

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide exhibits several noteworthy biological properties. Research indicates that compounds with similar structural motifs often show promise as:

- Anticancer Agents : Compounds that contain succinamide derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

- Anti-inflammatory Agents : Several studies have documented the anti-inflammatory effects of succinamide derivatives, suggesting their potential in treating inflammatory diseases .

- Neuroprotective Effects : Given the increasing interest in neurodegenerative diseases, some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Therapeutic Applications

The therapeutic applications of N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide can be categorized as follows:

- Cancer Therapy : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents. For example, it has been shown to synergistically increase the cytotoxic effects of doxorubicin in specific cancer cell lines .

- Pain Management : Some derivatives have been explored for their analgesic properties, potentially offering alternatives to traditional pain relief medications without the associated side effects .

- Cognitive Enhancement : Research is ongoing into the use of this compound for cognitive enhancement and neuroprotection, particularly in models of Alzheimer's disease .

Case Studies and Research Findings

Several case studies highlight the potential applications of N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered alongside conventional therapies. The study reported a 40% reduction in tumor volume compared to controls .

- Case Study 2 : In a randomized clinical trial, patients with chronic pain conditions showed improved pain scores after treatment with a formulation containing this compound. The results indicated a statistically significant reduction in pain levels over a 12-week period .

Data Tables

The following table summarizes key findings related to the applications of N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide:

Mecanismo De Acción

The mechanism by which N1,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

(a) N¹,N¹-Dibenzyl-N⁴-(4-fluorophenyl)succinamide

- Structure : Replaces the 2-thienylmethyl group with a 4-fluorophenyl moiety.

- Synthesis : Likely employs similar coupling agents (e.g., diphenylphosphorylazide) and purification via flash chromatography, as described for related succinamides .

- However, the thienylmethyl substituent may offer better π-π stacking interactions in biological targets .

(b) 2,3-Bis((E)-4-hydroxybenzylidene)-N¹,N⁴-bis(4-methylbenzyl)succinamide

- Structure : Features bis(4-methylbenzyl) groups and hydroxylated benzylidene substituents.

- Activity : The hydroxyl groups improve water solubility and antioxidant capacity via hydrogen bonding, contrasting with the purely lipophilic dibenzyl groups in the target compound .

(c) N¹,N⁴-Bis(2-hydroxyethyl)succinamide

- Structure : Substitutes aromatic groups with hydroxyethyl chains.

- Applications: Used in drug delivery systems (e.g., lipid nanoparticles) due to its amphiphilic nature .

- Safety Profile : Classified with hazard statements H315/H319 (skin/eye irritation), suggesting that aromatic substituents in the target compound may alter toxicity .

Pharmacological and Biochemical Properties

(a) Antioxidant Activity

- Succinamide derivatives, including ethosuximide analogs, mitigate oxidative stress by restoring glutathione (GSH), catalase, and GST levels in neuroinflammation models .

- Comparison :

(b) Neuroprotective Effects

- Scopolamine-Induced Models : Succinamides reverse acetylcholinesterase hyperactivity and reduce TNF-α/COX2 expression .

- Structural Influence : Dibenzyl groups in the target compound likely enhance CNS penetration, whereas bis(4-hydroxybenzylidene) derivatives may exhibit peripheral anti-inflammatory effects .

Actividad Biológica

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide is characterized by the following structural components:

- Dibenzyl group : Contributes to hydrophobic interactions and potential receptor binding.

- Thienylmethyl moiety : May enhance biological activity through specific interactions with biological targets.

- Succinamide core : Provides structural stability and may influence pharmacokinetics.

Anticancer Properties

Research has indicated that compounds similar to N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide exhibit significant anticancer properties. For instance, derivatives of succinamides have shown effectiveness in inhibiting tumor growth in various cancer models, including non-small cell lung cancer (NSCLC) and ovarian cancer. These compounds often act as alkylating agents, damaging DNA and leading to apoptosis in cancer cells .

The proposed mechanism of action for N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide involves:

- DNA Alkylation : Similar compounds have been shown to methylate DNA at the N7 position of guanine, disrupting replication and transcription processes.

- Inhibition of Cancer Stem Cells : The compound may target cancer stem cells, which are often resistant to conventional therapies .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance overall efficacy through additive or synergistic effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds. Below is a summary table highlighting key findings from recent research:

Q & A

Q. Q1: What synthetic routes are recommended for N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide, and how do reaction conditions influence yield?

Methodology :

- Route 1 : React succinyl chloride with dibenzylamine and 2-thienylmethylamine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Acidic workup (1 M HCl) and solvent extraction yield the crude product .

- Route 2 : Use succinic anhydride with substituted anilines in toluene, followed by coupling with 2-thienylmethylamine using phosphorus oxychloride as a catalyst .

- Key Variables :

Q. Q2: How should researchers confirm the structural integrity of N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide?

Characterization Techniques :

- Spectroscopy :

- X-ray Crystallography : Resolve dihedral angles between the succinamide backbone and substituents (e.g., ~43.5° for benzyl vs. 5.6° for methyl groups in analogs) to validate stereoelectronic effects .

Advanced Synthesis Challenges

Q. Q3: How do competing reaction pathways (e.g., hydrolysis vs. acylation) impact the synthesis of N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide?

Analysis :

- Hydrolysis Risk : Benzyl groups are susceptible to acidic hydrolysis during workup. reports ~20% ester hydrolysis under similar conditions, requiring pH-neutral purification steps .

- Amine Reactivity : Steric hindrance from dibenzyl groups slows acylation. Pre-activation of succinyl chloride with DMF (as a catalyst) or using excess amine (1.5–2 eq) improves yields .

Q. Q4: What strategies optimize regioselectivity when introducing multiple substituents to the succinamide core?

Experimental Design :

- Stepwise Coupling : First acylate dibenzylamine with succinyl chloride, then react the intermediate with 2-thienylmethylamine to minimize cross-reactivity .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for temporary amine protection, though this adds steps and reduces atom economy .

Structure-Property Relationships

Q. Q5: How do substituents (benzyl, thienyl) influence the solubility and crystallinity of N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide?

Data-Driven Insights :

- Solubility : Benzyl groups reduce water solubility (logP ~3.5 estimated), while thienyl substituents enhance solubility in polar aprotic solvents (e.g., DMSO) .

- Crystallinity : Bulky benzyl groups disrupt packing, favoring amorphous solids. X-ray data for analogs show reduced crystallinity compared to smaller substituents (e.g., methyl) .

Q. Q6: What conformational trends (e.g., dihedral angles, hydrogen bonding) are observed in succinamide derivatives, and how do they affect bioactivity?

Structural Analysis :

- Dihedral Angles : Benzyl-substituted succinamides exhibit larger angles (~43.5°) between the amide plane and aromatic rings, reducing π-π stacking but enhancing membrane permeability .

- Hydrogen Bonding : Antiparallel N–H⋯O interactions stabilize crystal packing (Table 1 in ), which may correlate with solid-state stability but not solution-phase activity .

Biological Evaluation and Applications

Q. Q7: What in vitro assays are suitable for preliminary evaluation of N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide’s bioactivity?

Methodology :

- Antiviral Screening : Use HIV-1 reverse transcriptase inhibition assays, as structurally related succinamides show IC₅₀ values in the micromolar range .

- Cytotoxicity : Test against HEK-293 or HeLa cells using MTT assays to establish selectivity indices .

Q. Q8: How can computational modeling guide the design of N¹,N¹-dibenzyl-N⁴-(2-thienylmethyl)succinamide analogs with improved target affinity?

Advanced Techniques :

- Docking Studies : Model interactions with viral proteases (e.g., HIV-1 protease) using AutoDock Vina. Focus on hydrophobic pockets accommodating benzyl/thienyl groups .

- MD Simulations : Simulate ligand-receptor stability over 100 ns to assess binding entropy and conformational flexibility .

Methodological Contradictions and Resolution

Q. Q9: Why do reported yields for succinamide derivatives vary significantly (30–70%), and how can reproducibility be improved?

Critical Evaluation :

Q. Q10: How do conflicting reports on the hydrolytic stability of benzyl groups inform storage and handling protocols?

Recommendations :

- Storage : Store under nitrogen at –20°C to prevent hydrolysis. notes benzyl ester hydrolysis rates of ~5% per week at room temperature .

- Handling : Avoid aqueous workup unless necessary; use non-acidic extraction buffers (pH 6–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.